Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester has been studied extensively for its potential applications in various scientific fields. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate.
Biochemische Und Physiologische Effekte
Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to its anticonvulsant and analgesic properties. It has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester is its potential as a new drug candidate for the treatment of various conditions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester. One area of interest is the development of new drugs based on this compound for the treatment of various conditions, such as epilepsy, pain, and inflammation. Another area of interest is the study of the exact mechanism of action of this compound, which could provide insights into the development of new drugs with similar properties. Additionally, the synthesis of new derivatives of benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester could lead to the discovery of compounds with improved solubility and bioactivity.
Synthesemethoden
Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester can be synthesized through a multistep process involving the reaction of benzil with piperidine, followed by the reaction of the resulting product with ethyl chloroformate and cyclobutanone. The final product is obtained after purification through recrystallization.
Eigenschaften
CAS-Nummer |
101030-76-6 |
---|---|
Produktname |
Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester |
Molekularformel |
C27H35NO3 |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
(4-ethyl-2,2-dimethyl-3-piperidin-1-ylcyclobutyl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C27H35NO3/c1-4-22-23(28-18-12-7-13-19-28)26(2,3)24(22)31-25(29)27(30,20-14-8-5-9-15-20)21-16-10-6-11-17-21/h5-6,8-11,14-17,22-24,30H,4,7,12-13,18-19H2,1-3H3 |
InChI-Schlüssel |
ORGGZMATFTXBQJ-UHFFFAOYSA-N |
SMILES |
CCC1C(C(C1OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C)C)N4CCCCC4 |
Kanonische SMILES |
CCC1C(C(C1OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C)C)N4CCCCC4 |
Synonyme |
Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.